

Application Notes: SR9011 Hydrochloride for Circadian Rhythm Entrainment

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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455

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Introduction

SR9011 hydrochloride is a synthetic, potent, and specific agonist for the nuclear receptors REV-ERB α and REV-ERB β [1][2]. These receptors are critical components of the core molecular clock that drives circadian rhythms in mammals[3]. The circadian clock, centered in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates 24-hour rhythms in behavior, metabolism, and physiology[4][5]. REV-ERBs function as transcriptional repressors of key clock genes, notably Bmal1 and Clock[6][7]. By activating REV-ERBs, SR9011 provides a powerful chemical tool to pharmacologically modulate the circadian clock, making it invaluable for research into sleep disorders, metabolic diseases, and the fundamental biology of circadian rhythms[4][8][9].

Mechanism of Action

SR9011 binds to the REV-ERB α and REV-ERB β proteins, enhancing their repressive activity on target gene transcription[1][10]. The core circadian clock operates through a series of transcriptional-translational feedback loops. The positive limb involves the BMAL1:CLOCK heterodimer driving the expression of Period (Per) and Cryptochrome (Cry) genes. The PER:CRY protein complex then translocates to the nucleus to inhibit BMAL1:CLOCK activity, thus forming the negative feedback loop.

REV-ERB α / β forms a secondary, stabilizing loop by directly repressing the transcription of Bmal1[4][6]. By activating REV-ERB, SR9011 enhances this repression, leading to a disruption or phase shift in the core clock machinery[4][6]. This modulation extends from the central clock

in the SCN to peripheral clocks in tissues like the liver, skeletal muscle, and adipose tissue, thereby altering rhythms of metabolism and behavior[4][10].

Data Presentation

Table 1: In Vitro Effects of SR9011 on Circadian Machinery

Cell Type/Model	SR9011 Concentration	Key Findings	Reference
HepG2 cells	IC50: 620 nM (for Bmal1 promoter)	Suppressed BMAL1 mRNA expression in a REV-ERB α / β -dependent manner.	[4]
Per2:luc SCN Explants	10 μ M	Reversibly inhibited circadian oscillations, suppressing amplitude with no effect on the period.	[4]
Primary Microglia	5 μ M	Disrupted the rhythmic expression of Bmal1 and Clock; caused a phase shift in Per2 rhythm.	[6][11]
Primary Microglia	5 μ M	Decreased mitochondrial respiration, ATP production, and metabolic gene expression.	[6][12]

Table 2: In Vivo Effects of SR9011 in Murine Models

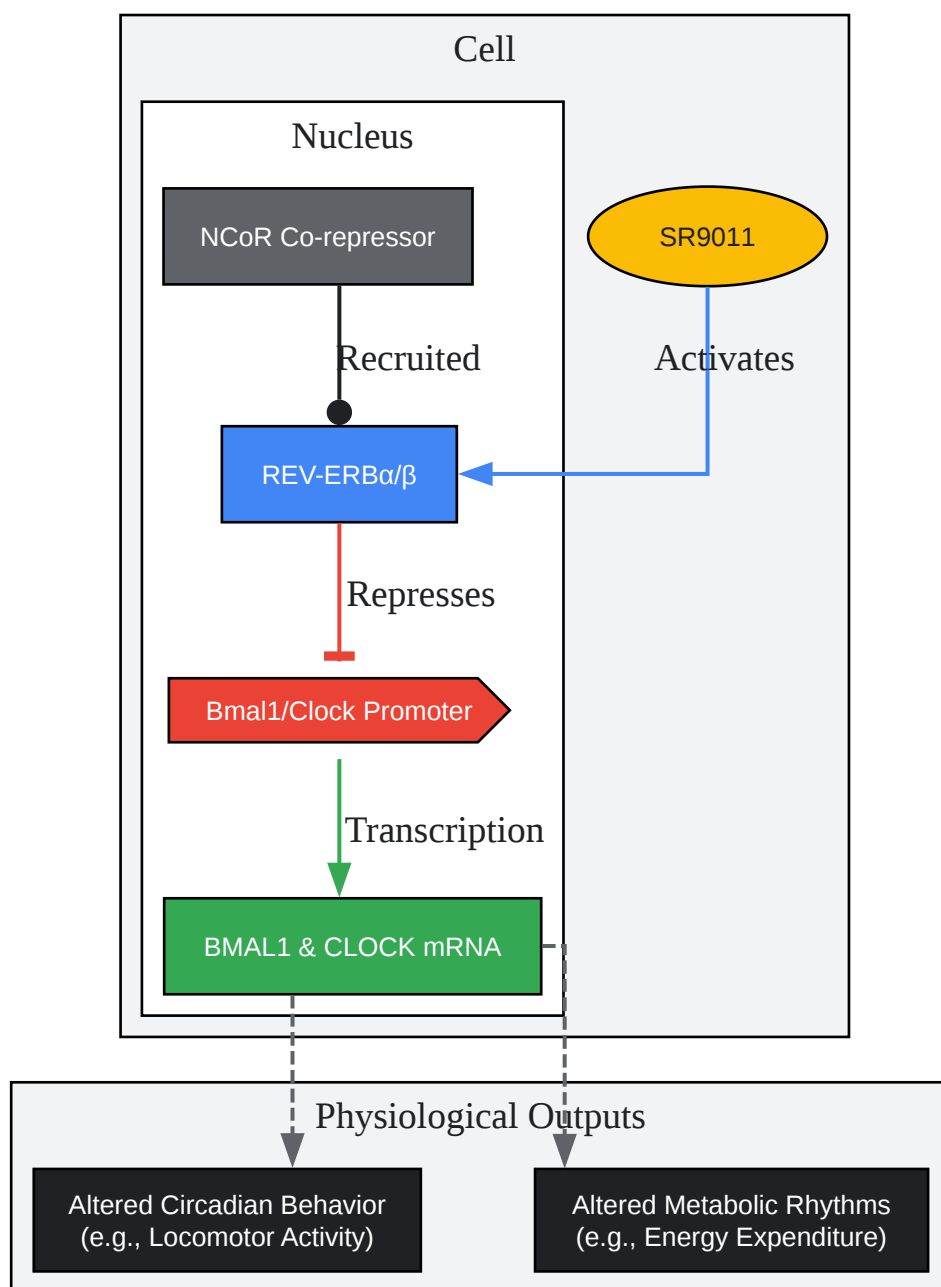
Animal Model	Dosage & Administration	Housing	Key Findings	Reference
C57BL/6 Mice	100 mg/kg, single i.p. injection	Constant Darkness (D:D)	Resulted in the loss of the subsequent active period of locomotor activity.	[3] [4]
C57BL/6 Mice	100 mg/kg, single i.p. injection	12h:12h Light-Dark (L:D)	Caused a 1-3 hour delay in the onset of nocturnal locomotor activity.	[4]
C57BL/6 Mice	100 mg/kg, single i.p. injection	Constant Darkness (D:D)	Altered hypothalamic clock gene expression: enhanced Per2 amplitude, suppressed Cry2, and eliminated Npas2 rhythm.	[4]
Balb/c & C57BL/6 Mice	100 mg/kg, i.p., twice daily for 10-12 days	L:D Cycle	Caused weight loss via decreased fat mass with no change in food intake; increased oxygen consumption (energy expenditure).	[4] [8] [13]

C57BL/6 Mice	100 mg/kg, single i.p. injection	L:D Cycle	Altered the circadian pattern of metabolic gene expression in the liver, skeletal muscle, and adipose tissue.	[4]
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Table 3: Pharmacological Properties of SR9011

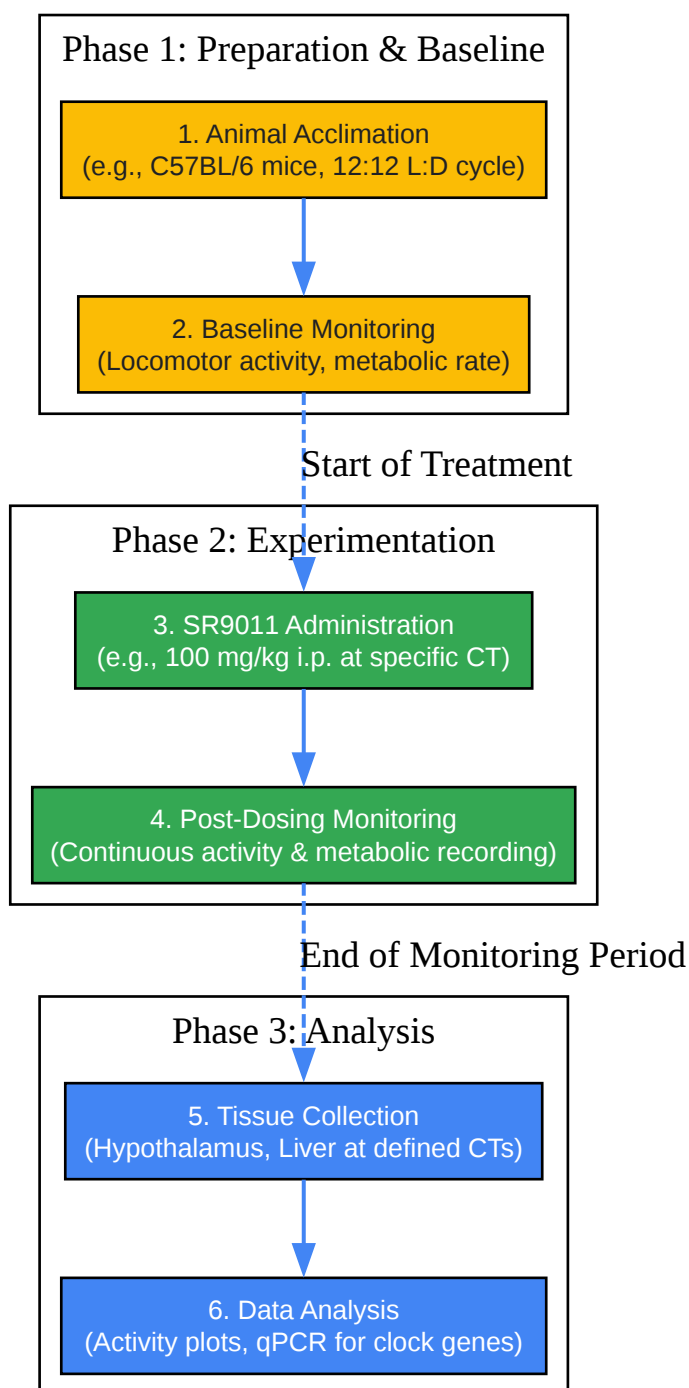
Parameter	Value	Target	Assay	Reference
IC50	790 nM	REV-ERB α	Cotransfection Assay	[4]
IC50	560 nM	REV-ERB β	Cotransfection Assay	[4]
IC50	620 nM	REV-ERB α	Bmal1 Promoter-driven Luciferase Reporter	[4]

Signaling Pathway and Workflow Diagrams



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Caption: SR9011 signaling pathway in circadian rhythm regulation.



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Caption: Experimental workflow for in vivo SR9011 studies.

Experimental Protocols

Protocol 1: In Vivo Circadian Entrainment and Gene Expression Analysis in Mice

This protocol is adapted from methodologies used in foundational studies of SR9011[4].

1. Materials and Reagents

- **SR9011 hydrochloride**
- Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline)
- Male C57BL/6 mice (8-10 weeks old)
- Standard rodent chow and water
- Locomotor activity monitoring system (e.g., running wheels)
- Comprehensive Laboratory Animal Monitoring System (CLAMS) (optional, for metabolic studies)
- RNA extraction kits, reverse transcription reagents, qPCR master mix, and primers for clock genes (Bmal1, Per2, Cry2, Npas2, housekeeping gene).

2. Animal Housing and Acclimation

- House mice individually in cages equipped with running wheels.
- Maintain animals under a strict 12-hour light:12-hour dark (L:D) cycle for at least two weeks for acclimation and rhythm stabilization.
- For constant darkness (D:D) experiments, transfer mice from L:D to D:D. The time of previous lights-off is designated as Circadian Time 12 (CT12).

3. SR9011 Administration

- Prepare a fresh solution of SR9011 in the vehicle at a concentration suitable for a 100 mg/kg dose in a low-volume injection (e.g., 10 mg/mL for a 10 mL/kg injection volume).

- For acute studies, administer a single intraperitoneal (i.p.) injection of SR9011 or vehicle at the desired circadian time (e.g., CT0, the beginning of the subjective day)[4].
- For chronic studies, administer injections twice daily (b.i.d.), typically at CT0 and CT12, for the duration of the experiment (e.g., 10-12 days)[4][13].

4. Locomotor Activity Monitoring

- Continuously record wheel-running activity throughout the acclimation and experimental periods.
- Analyze the data to generate actograms, which visualize the timing and intensity of activity.
- Quantify changes in activity onset, total activity, and period length following SR9011 administration compared to baseline and vehicle controls. A delay in the onset of nocturnal activity is an expected outcome in L:D conditions[4].

5. Gene Expression Analysis

- Following the final injection (in a time-course study), euthanize groups of mice (n=4-6 per group) at specific circadian times (e.g., CT0, CT6, CT12, CT18)[4].
- Immediately dissect the hypothalamus and liver, snap-freeze tissues in liquid nitrogen, and store them at -80°C.
- Extract total RNA from the tissues using a standard kit.
- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative PCR (qPCR) using specific primers for target clock genes and a stable housekeeping gene for normalization.
- Analyze the relative expression levels to determine changes in the amplitude and phase of clock gene oscillations.

Protocol 2: In Vitro Clock Gene Rhythm Disruption in Microglia

This protocol is based on methods for studying the effects of SR9011 on the peripheral clock in cultured cells[6][12].

1. Materials and Reagents

- Primary microglia or a suitable immortalized cell line.
- Cell culture medium (e.g., DMEM) with supplements.
- Dexamethasone (for synchronization).
- **SR9011 hydrochloride** (stock solution in DMSO).
- DMSO (vehicle control).
- RNA extraction and qPCR reagents as listed in Protocol 1.

2. Cell Culture and Synchronization

- Culture primary microglia in appropriate flasks or plates until they reach a confluent monolayer.
- To synchronize the cellular clocks, replace the culture medium with a medium containing 100 nM dexamethasone and incubate for 2 hours.
- After 2 hours, remove the dexamethasone-containing medium and replace it with fresh, serum-free medium. This time point is considered time 0.

3. SR9011 Treatment

- Immediately after synchronization, treat the cells with SR9011 at a final concentration of 5 μ M or with an equivalent volume of DMSO as a vehicle control[6].
- Maintain the cells in a standard incubator for the duration of the time-course experiment.

4. Sample Collection and Gene Expression Analysis

- Harvest cells at multiple time points following treatment (e.g., every 4 or 6 hours for a 24- or 48-hour period).
- At each time point, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from an RNA extraction kit.
- Extract total RNA and perform RT-qPCR as described in Protocol 1 (Section 5.3 - 5.6).
- Analyze the data to assess the disruption of rhythmic expression of clock genes like Bmal1 and Clock and phase shifts in genes like Per2, comparing SR9011-treated cells to vehicle controls[6][11].

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References

- 1. peptidessupply.com [peptidessupply.com]
- 2. The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies_Chemicalbook [chemicalbook.com]
- 3. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. muscleandbrawn.com [muscleandbrawn.com]
- 6. The Effect of Rev-erb α Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR9011 Review, Dosage & Legit Sources in 2020 - sarms.io [sarms.io]
- 8. researchgate.net [researchgate.net]
- 9. spacecoastdaily.com [spacecoastdaily.com]
- 10. sarmscentral.org [sarmscentral.org]

- 11. researchgate.net [researchgate.net]
- 12. The Effect of Rev-erba Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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